Cas no 627068-42-2 ((2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide)

(2E)-2-Cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide is a specialized organic compound featuring a cyanoacrylic thioamide core linked to a trifluoromethylphenyl-substituted furan moiety. Its unique structure combines electron-withdrawing (cyano, trifluoromethyl) and electron-donating (furan) groups, making it a promising intermediate for pharmaceuticals or agrochemicals. The thioamide functionality enhances reactivity in nucleophilic additions or cyclization reactions, while the conjugated system may contribute to optical or electronic applications. The trifluoromethyl group improves metabolic stability and lipophilicity, potentially enhancing bioavailability in bioactive molecules. This compound’s modular design allows for further derivatization, offering versatility in synthetic chemistry. Suitable for controlled reactions, it requires handling under inert conditions due to its reactive unsaturated backbone.
(2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide structure
627068-42-2 structure
商品名:(2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide
CAS番号:627068-42-2
MF:C15H9F3N2OS
メガワット:322.304972410202
CID:5994066
PubChem ID:700338

(2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide 化学的及び物理的性質

名前と識別子

    • (2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide
    • 2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-thioacrylamide
    • 2-Propenethioamide, 2-cyano-3-[5-[3-(trifluoromethyl)phenyl]-2-furanyl]-
    • MFCD04066521
    • 627068-42-2
    • (2E)-2-CYANO-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}PROP-2-ENETHIOAMIDE
    • (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-enethioamide
    • (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enethioamide
    • F1588-0482
    • AKOS002219465
    • インチ: 1S/C15H9F3N2OS/c16-15(17,18)11-3-1-2-9(6-11)13-5-4-12(21-13)7-10(8-19)14(20)22/h1-7H,(H2,20,22)
    • InChIKey: OZTKBEMOEMPBGI-UHFFFAOYSA-N
    • ほほえんだ: C(N)(=S)C(C#N)=CC1=CC=C(C2=CC=CC(C(F)(F)F)=C2)O1

計算された属性

  • せいみつぶんしりょう: 322.03876857g/mol
  • どういたいしつりょう: 322.03876857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 509
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 95Ų

じっけんとくせい

  • 密度みつど: 1.399±0.06 g/cm3(Predicted)
  • ふってん: 454.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 10.67±0.29(Predicted)

(2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1588-0482-50mg
(2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide
627068-42-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1588-0482-20μmol
(2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide
627068-42-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1588-0482-2mg
(2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide
627068-42-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1588-0482-25mg
(2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide
627068-42-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1588-0482-40mg
(2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide
627068-42-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1588-0482-5mg
(2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide
627068-42-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1588-0482-10mg
(2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide
627068-42-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1588-0482-20mg
(2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide
627068-42-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1588-0482-15mg
(2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide
627068-42-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1588-0482-10μmol
(2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide
627068-42-2 90%+
10μl
$69.0 2023-05-17

(2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide 関連文献

(2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamideに関する追加情報

Compound CAS No. 627068-42-2: (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide

The compound with CAS No. 627068-42-2, named (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enethioamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and biotechnology. This compound is characterized by its unique structure, which includes a cyano group, a thioamide functional group, and a furan ring substituted with a trifluoromethylphenyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery, catalysis, and advanced materials.

Recent studies have highlighted the importance of cyano-containing compounds in the development of new pharmaceuticals. The cyano group, being electron-withdrawing, can significantly influence the electronic properties of the molecule, making it an attractive candidate for modulating biological activities. For instance, research has shown that such compounds can act as inhibitors of key enzymes involved in disease pathways, such as kinases and proteases. The thioamide group further enhances the molecule's versatility by providing additional sites for chemical modification and interaction with biological targets.

The furan ring in this compound is another critical structural feature. Furan derivatives are known for their aromaticity and ability to participate in various chemical reactions, including Diels-Alder reactions and other cycloadditions. The substitution pattern on the furan ring—specifically the presence of a trifluoromethylphenyl group—adds further complexity to the molecule's electronic and steric properties. This substitution pattern has been shown to influence the molecule's solubility, stability, and bioavailability, making it a promising candidate for drug delivery systems.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using green chemistry principles. Traditional methods often involved multiple steps and hazardous reagents, but modern approaches now utilize catalytic systems and recyclable solvents to minimize environmental impact. For example, researchers have employed palladium-catalyzed cross-coupling reactions to construct the key bonds in this molecule. These methods not only improve yield but also align with current sustainability goals in the chemical industry.

In terms of applications, this compound has shown potential in several areas. In drug discovery, its ability to modulate cellular pathways makes it a valuable tool for studying disease mechanisms. In materials science, its unique electronic properties could be harnessed for applications in semiconductors or optoelectronic devices. Additionally, its stability under harsh conditions suggests it could be used as a precursor for advanced materials such as polymers or nanoparticles.

Recent research has also explored the use of this compound in biological imaging. The thioamide group can serve as a reactive site for conjugation with imaging agents, enabling real-time tracking of molecular processes within living systems. This capability opens up new possibilities for diagnostics and therapeutics in medicine.

Looking ahead, the continued exploration of this compound's properties will undoubtedly lead to new insights and applications. Its modular structure allows for easy modification, enabling researchers to tailor its properties for specific uses. As computational chemistry tools become more sophisticated, predicting its behavior under various conditions will become more accurate, further accelerating its development.

In conclusion, CAS No. 627068-42-2 represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future scientific breakthroughs.

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